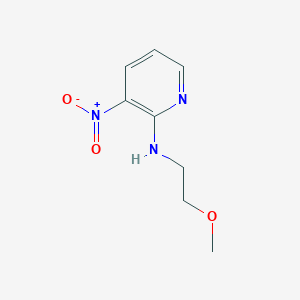

N-(2-methoxyethyl)-3-nitropyridin-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(2-methoxyethyl)-3-nitropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O3/c1-14-6-5-10-8-7(11(12)13)3-2-4-9-8/h2-4H,5-6H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMNGFFZTDVVXHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC1=C(C=CC=N1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001271567 | |

| Record name | N-(2-Methoxyethyl)-3-nitro-2-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001271567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

866010-53-9 | |

| Record name | N-(2-Methoxyethyl)-3-nitro-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=866010-53-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Methoxyethyl)-3-nitro-2-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001271567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of N-(2-methoxyethyl)-3-nitropyridin-2-amine

Abstract

Introduction and Strategic Importance

Pyridine derivatives are a cornerstone of modern medicinal chemistry, with a significant number of FDA-approved drugs containing this heterocycle.[1] The introduction of a nitro group onto the pyridine ring dramatically influences its electronic properties, making it a versatile precursor for a wide array of functionalized molecules.[2] Specifically, the 3-nitro-2-aminopyridine scaffold is a recurring motif in the development of kinase inhibitors and other therapeutic agents. The title compound, N-(2-methoxyethyl)-3-nitropyridin-2-amine, incorporates a flexible, polar 2-methoxyethyl side chain, which can be crucial for modulating solubility, cell permeability, and target engagement in drug discovery programs.

The synthesis of this molecule is predicated on the well-established nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient nature of the pyridine ring, further exacerbated by the strongly electron-withdrawing nitro group at the 3-position, renders the 2-position highly susceptible to nucleophilic attack. A chlorine atom at this position serves as an excellent leaving group, facilitating a clean and efficient substitution by primary amines like 2-methoxyethylamine.[3][4]

Synthesis of this compound

The synthesis of the title compound is achieved through a one-step nucleophilic aromatic substitution reaction.

Reaction Scheme

Caption: Synthesis of this compound.

Causality Behind Experimental Choices

-

Choice of Starting Materials: 2-chloro-3-nitropyridine is the logical precursor due to the activated nature of the C2 position for nucleophilic attack. The nitro group at C3 provides strong electronic activation. 2-methoxyethylamine is the nucleophile that introduces the desired side chain.

-

Solvent Selection: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or a polar protic solvent like isopropanol is recommended.[3] DMF is an excellent choice for SNAr reactions as it can solvate the cationic species and does not interfere with the nucleophilicity of the amine. Isopropanol is a greener alternative and can also facilitate the reaction, often in the presence of water.

-

Base: A non-nucleophilic organic base like triethylamine (Et3N) or an inorganic base such as potassium carbonate (K2CO3) is crucial.[3] Its role is to neutralize the hydrochloric acid (HCl) generated during the reaction, preventing the protonation of the amine nucleophile and driving the reaction to completion.

-

Temperature: The reaction is typically performed at an elevated temperature, ranging from 80 °C to reflux, to overcome the activation energy of the reaction.[3] The specific temperature will depend on the chosen solvent.

Experimental Protocol

Materials:

-

2-chloro-3-nitropyridine

-

2-methoxyethylamine

-

Triethylamine (or Potassium Carbonate)

-

N,N-Dimethylformamide (DMF) or Isopropanol

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-3-nitropyridine (1.0 eq).

-

Dissolve the starting material in DMF or isopropanol (to a concentration of approximately 0.2 M).

-

Add 2-methoxyethylamine (1.1 eq) to the solution, followed by the addition of triethylamine (1.2 eq).

-

Heat the reaction mixture to 80-100 °C and stir for 4-6 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

If using DMF, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL). If using isopropanol, the solvent can be removed under reduced pressure before extraction.

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a yellow solid.

Workflow Diagram

Caption: Experimental workflow for the synthesis.

Characterization of this compound

The synthesized compound should be thoroughly characterized to confirm its identity and purity using a combination of spectroscopic techniques.

Predicted Spectroscopic Data

| Technique | Predicted Data |

| 1H NMR | See Table 1 |

| 13C NMR | See Table 2 |

| FTIR (cm-1) | ~3400 (N-H stretch), ~2950-2850 (C-H stretch), ~1620 (C=C stretch), ~1580 & ~1350 (NO2 stretch), ~1120 (C-O stretch) |

| Mass Spec (EI) | M+ at m/z 197, fragmentation peaks at m/z 167, 151, 121, 93 |

1H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine ring and the aliphatic protons of the 2-methoxyethyl side chain.

Table 1: Predicted 1H NMR Chemical Shifts (in CDCl3)

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-4 | ~8.3 | dd | ~4.5, 1.5 |

| H-5 | ~7.0 | dd | ~8.5, 4.5 |

| H-6 | ~8.4 | dd | ~8.5, 1.5 |

| NH | ~8.8 | t | ~5.5 |

| -CH2-N | ~3.8 | q | ~5.5 |

| -CH2-O | ~3.6 | t | ~5.5 |

| -OCH3 | ~3.4 | s | - |

-

Rationale: The aromatic protons will be in the downfield region, with H-4 and H-6 being the most deshielded due to the anisotropic effect of the pyridine ring and the electron-withdrawing nitro group. The NH proton is expected to be a broad triplet due to coupling with the adjacent methylene group. The aliphatic protons of the side chain will appear in the upfield region.

13C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

Table 2: Predicted 13C NMR Chemical Shifts (in CDCl3)

| Carbon | Predicted δ (ppm) |

|---|---|

| C-2 | ~158 |

| C-3 | ~132 |

| C-4 | ~136 |

| C-5 | ~117 |

| C-6 | ~151 |

| -CH2-N | ~43 |

| -CH2-O | ~71 |

| -OCH3 | ~59 |

-

Rationale: The pyridine ring carbons will appear in the aromatic region (>100 ppm), with C-2 being the most downfield due to its attachment to two nitrogen atoms. The aliphatic carbons will be in the upfield region.

FTIR Spectroscopy

The infrared spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

N-H Stretch: A sharp to medium absorption band is expected around 3400 cm-1, characteristic of a secondary amine N-H stretch.[4]

-

C-H Stretch: Aliphatic C-H stretching vibrations will appear in the range of 2950-2850 cm-1.

-

NO2 Stretch: Two strong absorption bands are expected for the nitro group: an asymmetric stretch around 1580 cm-1 and a symmetric stretch around 1350 cm-1.

-

C-O Stretch: A strong band around 1120 cm-1 will indicate the presence of the ether linkage.

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) will provide information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion: The molecular ion peak (M+) is expected at m/z 197, corresponding to the molecular weight of the compound.

-

Fragmentation: Key fragmentation pathways would likely involve the loss of a methoxy group (-OCH3, m/z 166), followed by the loss of the entire side chain. Alpha-cleavage adjacent to the amine nitrogen is also a probable fragmentation pathway.

Conclusion

This technical guide outlines a robust and reliable methodology for the synthesis of this compound via a nucleophilic aromatic substitution reaction. The provided protocol, based on well-established chemical principles and analogous reactions, offers a clear path for the successful preparation of this valuable research chemical. Furthermore, the detailed predictive analysis of its spectroscopic characteristics (1H NMR, 13C NMR, FTIR, and MS) provides a solid framework for the structural confirmation and purity assessment of the synthesized compound. This guide serves as a valuable resource for researchers in medicinal chemistry and materials science, enabling the efficient synthesis and characterization of this important building block.

References

-

U.S. National Library of Medicine. "Nitropyridines in the Synthesis of Bioactive Molecules - PMC." PubMed Central, . Accessed 16 Jan. 2026.

-

Ningbo Inno Pharmchem Co., Ltd. "The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine." NINGBO INNO PHARMCHEM CO.,LTD., . Accessed 16 Jan. 2026.

-

BenchChem. "Application Notes and Protocols: Reaction of 2-Chloro-3-methyl-5-nitropyridine with Amines." BenchChem, . Accessed 16 Jan. 2026.

-

MDPI. "Nitropyridines in the Synthesis of Bioactive Molecules." MDPI, . Accessed 16 Jan. 2026.

-

UCLA Chemistry. "IR: amines." UCLA, . Accessed 16 Jan. 2026.

Sources

- 1. 2-Amino-3-nitropyridine 99 4214-75-9 [sigmaaldrich.com]

- 2. Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine | Semantic Scholar [semanticscholar.org]

- 3. Preparation method of 2-amino-3-nitro pyridine - Eureka | Patsnap [eureka.patsnap.com]

- 4. orgchemboulder.com [orgchemboulder.com]

An In-depth Technical Guide to the Physicochemical Properties of N-(2-methoxyethyl)-3-nitropyridin-2-amine

Foreword: The Strategic Importance of Nitropyridines in Modern Drug Discovery

For researchers, scientists, and professionals in drug development, the pyridine scaffold is a cornerstone of medicinal chemistry. Its presence in numerous FDA-approved drugs underscores its significance.[1][2] Within this class, nitropyridine derivatives have emerged as particularly valuable intermediates and pharmacophores. The electron-withdrawing nature of the nitro group not only modulates the electronic properties of the pyridine ring but also provides a versatile handle for further chemical transformations.[1] Understanding the physicochemical properties of novel nitropyridine derivatives, such as N-(2-methoxyethyl)-3-nitropyridin-2-amine, is paramount for predicting their behavior in biological systems, optimizing their synthesis, and unlocking their therapeutic potential. This guide provides a comprehensive overview of the synthesis, and known and predicted physicochemical properties of this compound, offering a foundational resource for its application in research and development.

Molecular Structure and Key Identifiers

This compound is a substituted nitropyridine with a molecular formula of C8H11N3O3. Its structure features a 3-nitropyridin-2-amine core functionalized with a 2-methoxyethyl group at the 2-amino position.

Sources

N-(2-methoxyethyl)-3-nitropyridin-2-amine CAS number and molecular formula

An In-Depth Technical Guide to N-(2-methoxyethyl)-3-nitropyridin-2-amine: Synthesis, Properties, and Applications in Drug Discovery

Authored by: A Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of interest in medicinal chemistry and drug development. While a specific CAS number for this compound is not publicly cataloged, this document deduces its molecular characteristics based on structural analogs. We will delve into its proposed synthesis, physicochemical properties, and potential applications, drawing parallels from closely related nitropyridine derivatives. This guide is intended for researchers, scientists, and professionals in the field of drug discovery, offering both theoretical insights and practical methodologies.

Compound Identification and Physicochemical Properties

This compound is a derivative of the 2-amino-3-nitropyridine scaffold. The core structure features a pyridine ring substituted with a nitro group at the 3-position and an N-substituted amino group at the 2-position.

Molecular Structure and Formula

Based on its constituent parts (a 3-nitropyridin-2-amine core and a 2-methoxyethyl substituent), the molecular formula for this compound is deduced to be C₈H₁₁N₃O₃ . This is consistent with its structural isomer, N-(2-methoxyethyl)-3-nitropyridin-4-amine.[1][2]

Table 1: Core Chemical Identifiers

| Identifier | Value | Source |

| Compound Name | This compound | - |

| CAS Number | Not available in public databases | - |

| Molecular Formula | C₈H₁₁N₃O₃ | Deduced |

| Molecular Weight | 197.19 g/mol | Calculated |

Predicted Physicochemical Properties

The properties of the title compound can be extrapolated from related structures like 2-amino-3-nitropyridine and other N-substituted nitropyridines. It is expected to be a solid at room temperature, likely appearing as a yellow to brown crystalline powder, a common characteristic of nitroaromatic compounds.[3] Its solubility is predicted to be limited in water but higher in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO).

Synthesis and Reaction Mechanisms

The synthesis of N-substituted nitropyridines is a well-established process in organic chemistry, typically involving nucleophilic aromatic substitution (SNAᵣ).

Proposed Synthetic Pathway

The most direct and logical route for synthesizing this compound involves the reaction of 2-chloro-3-nitropyridine with 2-methoxyethylamine.

Caption: Proposed synthesis via nucleophilic aromatic substitution.

Causality of Experimental Choices:

-

Substrate: 2-Chloro-3-nitropyridine is an ideal starting material. The chlorine atom at the 2-position is activated by the electron-withdrawing nitro group at the 3-position, making it an excellent leaving group for nucleophilic attack.

-

Nucleophile: 2-Methoxyethylamine provides the desired N-(2-methoxyethyl) side chain. Its primary amine is a potent nucleophile.

-

Solvent and Base: The reaction is typically carried out in a polar aprotic solvent like acetonitrile or DMF to facilitate the reaction. A non-nucleophilic base, such as triethylamine or potassium carbonate, is often added to neutralize the hydrochloric acid formed as a byproduct, driving the reaction to completion.

Detailed Experimental Protocol

-

To a solution of 2-chloro-3-nitropyridine (1.0 eq) in anhydrous acetonitrile (10 mL/mmol), add 2-methoxyethylamine (1.2 eq) and potassium carbonate (2.0 eq).

-

Stir the reaction mixture at reflux (approximately 82°C) for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude material by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield the pure this compound.

This protocol is adapted from general procedures for the synthesis of similar N-substituted pyridinamines.[4]

Role in Drug Discovery and Medicinal Chemistry

The nitropyridine scaffold is a "privileged structural motif" in drug design, appearing in numerous FDA-approved drugs.[5] These structures are valuable as both bioactive molecules and versatile synthetic intermediates.[5][6]

Bioactive Potential

Nitropyridine derivatives have demonstrated a wide range of biological activities, including:

-

Kinase Inhibition: The pyridine core is a common feature in kinase inhibitors used in cancer therapy.[7]

-

Antimicrobial and Antifungal Activity: Certain nitropyridine compounds have shown potent activity against various pathogens.[6]

-

Antiviral and Anti-neurodegenerative Agents: The versatility of the nitropyridine scaffold allows for its incorporation into compounds targeting a diverse set of diseases.[5]

The introduction of the N-(2-methoxyethyl) side chain can modulate the compound's pharmacokinetic properties, such as solubility, membrane permeability, and metabolic stability, potentially enhancing its drug-like characteristics.

Synthetic Intermediate

The nitro group in this compound is a key functional handle. It can be readily reduced to an amino group, opening up a vast chemical space for further derivatization. This subsequent diamine is a crucial precursor for constructing fused heterocyclic systems, such as imidazo[1,2-a]pyridines, which are also prevalent in medicinal chemistry.[4]

Caption: Synthetic utility of the title compound.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not available. However, based on data for analogous compounds like 5-methyl-3-nitropyridin-2-amine and 2-amino-3-nitropyridine, the following precautions are advised.[8][9]

Table 2: Hazard Identification and Precautionary Statements

| Hazard Category | Classification | Precautionary Statements |

| Acute Toxicity | May be harmful if swallowed or in contact with skin.[10] | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. |

| Skin Irritation | Causes skin irritation.[9] | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water. |

| Eye Irritation | Causes serious eye irritation.[9] | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Handling and Storage:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. Keep away from oxidizing agents.

Conclusion

This compound represents a promising, albeit not widely cataloged, chemical entity. Its structure combines the proven bioactive potential of the nitropyridine scaffold with a side chain known to improve pharmacokinetic properties. The straightforward and scalable synthetic route makes it an accessible building block for drug discovery programs. Researchers can leverage this compound as a versatile intermediate for creating libraries of novel heterocyclic compounds, particularly in the pursuit of new kinase inhibitors and antimicrobial agents. As with any novel chemical, all handling and synthesis should be performed with appropriate safety precautions in a controlled laboratory setting.

References

-

Pharmaffiliates. N-(2,2-Dimethoxyethyl)-3-nitropyridin-2-amine.

-

Thermo Fisher Scientific. 2-Amino-6-methoxy-3-nitropyridine Safety Data Sheet.

-

Sigma-Aldrich. 2-Amino-5-nitropyridine Safety Data Sheet.

-

Thermo Fisher Scientific. 3-Nitropyridine Safety Data Sheet.

-

Thermo Fisher Scientific. 3-Amino-2-nitropyridine Safety Data Sheet.

-

ChemicalBook. N-(2-methoxyethyl)-3-nitropyridin-4-amine.

-

MDPI. Nitropyridines in the Synthesis of Bioactive Molecules.

-

CymitQuimica. N-Methyl-2-nitropyridin-3-amine.

-

Vibrant Pharma Inc. N-Methyl-3-nitropyridin-2-amine.

-

National Center for Biotechnology Information. Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements.

-

BLD Pharm. N-Methyl-3-nitropyridin-2-amine.

-

National Center for Biotechnology Information. Nitropyridines in the Synthesis of Bioactive Molecules.

-

Syntechem. 5-Methyl-3-nitropyridin-2-amine: Synthesis Applications and Key Suppliers.

-

ChemicalBook. N-(2-methoxyethyl)-3-nitropyridin-4-amine Product Information.

-

Chem-Impex. 3-Amino-2-nitropyridine.

-

PubChem. 2-Nitropyridin-3-amine.

-

Google Patents. Process for producing 2,3-diamino-6-methoxypyridine.

-

Drug Discovery & Development. Chemists Make Strides to Simplify Drug Design, Synthesis.

-

TCI Chemicals. 5-Methyl-3-nitropyridin-2-amine - SAFETY DATA SHEET.

-

National Center for Biotechnology Information. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations.

-

Synblock. N-Ethyl-3-nitropyridin-4-amine.

Sources

- 1. N-(2-methoxyethyl)-3-nitropyridin-4-amine [chemicalbook.com]

- 2. N-(2-methoxyethyl)-3-nitropyridin-4-amine CAS#: [m.chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. nbinno.com [nbinno.com]

- 8. fishersci.com [fishersci.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

Potential biological targets of N-(2-methoxyethyl)-3-nitropyridin-2-amine

An In-Depth Technical Guide to Elucidating the Biological Targets of N-(2-methoxyethyl)-3-nitropyridin-2-amine

Abstract

This compound is a synthetic organic compound featuring a 2-aminopyridine scaffold, a structural motif frequently encountered in pharmacologically active agents. The presence of the nitro group and the N-alkylation further functionalize the molecule, suggesting a potential for specific interactions with biological macromolecules. This guide provides a comprehensive framework for researchers and drug development professionals to systematically identify and validate the biological targets of this compound. We will delve into the scientific rationale for prioritizing certain target classes, provide detailed experimental protocols for target deconvolution, and illustrate key workflows and pathways to guide the investigation.

Introduction: The Rationale for Target Identification

The 2-aminopyridine moiety is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs with diverse therapeutic applications, including anti-inflammatory, antiviral, and anticancer agents.[1][2] Its versatility stems from its ability to engage in various non-covalent interactions within protein binding sites. Furthermore, nitropyridine derivatives have demonstrated a broad spectrum of biological activities, including antitumor and antimicrobial effects, often acting as precursors for more complex bioactive molecules.[3]

The subject of our investigation, this compound, combines these key structural features. While direct studies on this specific molecule are not extensively documented, the known bioactivities of structurally related compounds provide a strong impetus for a thorough target identification campaign. For instance, derivatives of 2-amino-3-nitropyridine have been explored as inhibitors of various enzymes, and other substituted 2-aminopyridines are known to target protein kinases and the tubulin cytoskeleton.[4][5] A comprehensive understanding of its molecular targets is the foundational step in elucidating its mechanism of action and exploring its therapeutic potential.

Prioritizing Potential Target Classes

Based on the extensive literature on the bioactivity of 2-aminopyridine and nitropyridine derivatives, we can logically prioritize several classes of proteins as potential targets for this compound.

Protein Kinases

The 2-aminopyridine scaffold is a common feature in a multitude of kinase inhibitors.[3][4] This is due to its ability to form hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a critical interaction for many inhibitors.

-

Cyclin-Dependent Kinases (CDKs): Derivatives of 2-aminopyridine have been successfully developed as potent CDK8 inhibitors for anti-colorectal cancer therapy.[4]

-

Janus Kinases (JAKs): The 2-amino-3-methylpyridine core has been utilized to synthesize inhibitors of JAK2.[3]

-

Glycogen Synthase Kinase 3 (GSK3): Novel pyridines have been optimized as highly potent and selective GSK3 inhibitors.[3]

Cytoskeletal Proteins: Tubulin

A structurally analogous compound, 6-chloro-N-(4-methoxyphenyl)-3-nitropyridin-2-amine, exhibited significant cytotoxic activity against a panel of human tumor cell lines.[5] Subsequent studies on its derivatives revealed that they act as tubulin polymerization inhibitors, suggesting that this compound may share this mechanism.[5]

Nitric Oxide Synthases (NOS)

The 2-aminopyridine core is also present in inhibitors of neuronal nitric oxide synthase (nNOS), highlighting the potential for this compound to modulate nitric oxide signaling pathways.[6]

Experimental Workflows for Target Identification and Validation

A multi-pronged approach, combining in vitro biochemical assays, cell-based functional assays, and proteomics-based strategies, will be crucial for unequivocally identifying the biological targets.

Workflow for Kinase Target Identification

A tiered approach is recommended to screen for potential kinase inhibitory activity and subsequently validate the primary targets.

Figure 1: A stepwise workflow for the identification and validation of protein kinase targets.

-

Reagents and Materials:

-

Recombinant human CDK8/CycC enzyme

-

Substrate peptide (e.g., a biotinylated STAT1-derived peptide)

-

ATP

-

This compound (test compound)

-

A known CDK8 inhibitor (positive control, e.g., Sorafenib)[4]

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

-

Procedure:

-

Prepare serial dilutions of the test compound and positive control in DMSO.

-

In a 384-well plate, add 5 µL of the kinase/substrate mixture to each well.

-

Add 100 nL of the serially diluted compounds.

-

Initiate the kinase reaction by adding 5 µL of ATP solution.

-

Incubate at room temperature for 1 hour.

-

Stop the reaction and detect the kinase activity using the ADP-Glo™ reagent according to the manufacturer's protocol.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

| Compound | Target Kinase | IC50 (nM) |

| This compound | CDK8 | TBD |

| Sorafenib (Reference)[4] | CDK8 | 46 |

| This compound | JAK2 | TBD |

| Reference JAK2 Inhibitor | JAK2 | TBD |

| This compound | GSK3β | TBD |

| Reference GSK3β Inhibitor | GSK3β | TBD |

| Table 1: Hypothetical data table for summarizing in vitro kinase inhibition results. TBD: To Be Determined. |

Workflow for Investigating Tubulin Polymerization Inhibition

If the compound exhibits cytotoxic activity, particularly cell cycle arrest in the G2/M phase, investigating its effect on tubulin dynamics is a logical next step.

Figure 2: Experimental workflow to investigate tubulin polymerization inhibition.

-

Reagents and Materials:

-

Lyophilized bovine brain tubulin (>99% pure)

-

Guanosine-5'-triphosphate (GTP)

-

Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

This compound (test compound)

-

Paclitaxel (polymerization promoter, positive control)

-

Colchicine (polymerization inhibitor, positive control)

-

Spectrofluorometer with temperature control

-

-

Procedure:

-

Resuspend tubulin in polymerization buffer on ice.

-

Add the test compound or controls at various concentrations.

-

Incubate on ice for 15 minutes.

-

Add GTP to the mixture.

-

Transfer the samples to a pre-warmed 37°C cuvette in the spectrofluorometer.

-

Monitor the increase in fluorescence (indicative of polymerization) over time at an excitation of 360 nm and emission of 450 nm.

-

-

Data Analysis:

-

Plot fluorescence intensity versus time for each condition.

-

Determine the rate of polymerization and the maximum polymer mass.

-

Calculate the IC50 for inhibition of tubulin polymerization.

-

| Compound | Effect on Tubulin Polymerization | IC50 (µM) |

| This compound | TBD | TBD |

| Colchicine (Reference Inhibitor) | Inhibition | ~1-5 |

| Paclitaxel (Reference Promoter) | Promotion | N/A |

| Table 2: Hypothetical data table for summarizing tubulin polymerization assay results. TBD: To Be Determined. |

Unbiased, Proteome-Wide Target Identification

For a more comprehensive and unbiased approach, affinity-based proteomics can be employed to "fish" for interacting proteins from a complex cellular lysate.

Sources

- 1. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Nitropyridines in the Synthesis of Bioactive Molecules [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Aminopyridines with a Truncated Side Chain to Improve Human Neuronal Nitric Oxide Synthase Inhibitory Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility and Stability Profiling of N-(2-methoxyethyl)-3-nitropyridin-2-amine

Prepared by: Senior Application Scientist Document ID: TG-2026-NMN-001 Version: 1.0

Abstract

This technical guide provides a comprehensive framework for the systematic evaluation of the aqueous solubility and chemical stability of the investigational compound N-(2-methoxyethyl)-3-nitropyridin-2-amine. As a nitropyridine derivative, this molecule presents unique chemical characteristics that necessitate a rigorous and well-designed characterization strategy. This document outlines field-proven, step-by-step protocols for equilibrium solubility determination, forced degradation studies under various stress conditions, and the design of a formal stability program. The methodologies are grounded in the principles of the International Council for Harmonisation (ICH) guidelines to ensure regulatory compliance and scientific integrity. The overarching goal is to generate a robust data package that elucidates the compound's intrinsic properties, informs formulation development, and establishes a foundation for determining its re-test period or shelf life.

Introduction: The Criticality of Early-Stage Physicochemical Characterization

This compound (henceforth, "the compound") is a substituted nitropyridine, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their versatile synthetic utility and diverse biological activities.[1] The chemical architecture, featuring a pyridine ring, a secondary amine, an ether linkage, and a nitro group, dictates its physicochemical behavior.

The nitro group, being strongly electron-withdrawing, renders the pyridine ring electron-deficient.[2][3] This electronic feature significantly influences the molecule's reactivity, making it susceptible to nucleophilic attack and reduction, which are key potential degradation pathways.[3][4] Understanding these intrinsic properties is not merely an academic exercise; it is a prerequisite for successful drug development. Poor aqueous solubility can severely limit oral bioavailability, while chemical instability can lead to loss of potency and the formation of potentially toxic degradants.

Therefore, a comprehensive assessment of solubility and stability, as detailed in this guide, is a critical-path activity. The protocols herein are designed to align with the foundational principles of ICH guidelines, specifically ICH Q1A(R2) for stability testing and ICH Q1B for photostability, to ensure the generation of high-quality, reliable data for regulatory submissions and internal decision-making.[5][6]

Foundational Physicochemical Profiling

Before initiating comprehensive solubility and stability programs, a baseline understanding of the compound's fundamental physicochemical properties is essential. This initial data provides the causal framework for designing relevant and efficient experiments.

-

pKa Determination: The ionization constant(s) of the compound must be determined experimentally. The pyridine ring nitrogen is basic, and the secondary amine may also be protonated. Knowing the pKa values is critical for selecting appropriate pH buffers for solubility studies and predicting pH-dependent degradation.

-

LogP/LogD Measurement: The partition coefficient (LogP) and distribution coefficient (LogD) quantify the compound's lipophilicity. This parameter is a key determinant of its solubility in various media and its potential for membrane permeation, directly impacting formulation strategy and biopharmaceutical performance.

-

Solid-State Characterization (Polymorphism): An initial screen for polymorphism using techniques like X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) is crucial. Different polymorphic forms can exhibit significantly different solubility and stability profiles. All subsequent studies must be conducted on a well-characterized, consistent solid form.

Aqueous Solubility Assessment: The Gateway to Bioavailability

Aqueous solubility is a primary determinant of a drug's absorption and bioavailability. The thermodynamic equilibrium solubility is the most relevant measure for predicting in vivo dissolution. The shake-flask method is the universally recognized gold standard for this determination.[7][8]

Experimental Protocol: Equilibrium Solubility via Shake-Flask Method

This protocol is designed to determine the solubility of the compound across the physiologically relevant pH range of the gastrointestinal tract.[8]

-

Preparation of Buffers: Prepare buffers of defined ionic strength (e.g., 50 mM) at pH 1.2 (Simulated Gastric Fluid, without enzymes), pH 4.5 (Acetate Buffer), and pH 6.8 (Phosphate Buffer), as recommended by regulatory guidances.[8]

-

Sample Preparation: Add an excess amount of the solid compound to vials containing each pH buffer. The presence of undissolved solid at the end of the experiment is essential to ensure equilibrium saturation has been achieved.[7]

-

Equilibration: Seal the vials and place them in a shaking incubator set to a constant temperature of 37 ± 1 °C to simulate physiological conditions.[8] Agitate the samples for a minimum of 48 hours. The time to reach equilibrium should be confirmed experimentally by sampling at multiple time points (e.g., 24, 48, 72 hours) to ensure the concentration has plateaued.

-

Sample Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

Analysis: Carefully withdraw an aliquot of the clear supernatant. Filter the aliquot through a low-binding syringe filter (e.g., 0.22 µm PVDF). Accurately dilute the filtrate with a suitable mobile phase or analytical solvent and quantify the concentration using a validated, stability-indicating HPLC-UV method.

-

Replicates: Perform the entire experiment in triplicate for each pH condition to ensure statistical validity.

Data Presentation: Solubility Profile

The quantitative results should be summarized in a clear, tabular format for easy interpretation and comparison.

| pH of Medium | Temperature (°C) | Mean Solubility (mg/mL) | Standard Deviation |

| 1.2 | 37 | [Insert Value] | [Insert Value] |

| 4.5 | 37 | [Insert Value] | [Insert Value] |

| 6.8 | 37 | [Insert Value] | [Insert Value] |

Diagram: Workflow for Equilibrium Solubility Determination

Caption: Workflow for Equilibrium Solubility Determination.

Intrinsic Stability and Forced Degradation Studies

Forced degradation, or stress testing, is a cornerstone of stability evaluation. Its purpose is to deliberately degrade the compound under conditions more severe than accelerated testing to identify the likely degradation products and establish the compound's intrinsic stability.[9] This process is fundamental for developing and validating a stability-indicating analytical method.[10] A degradation target of 5-20% is generally considered appropriate to ensure that primary degradation products are formed without overly complex secondary reactions.[9]

Experimental Protocol: Multi-Condition Stress Testing

Prepare stock solutions of the compound in a suitable solvent (e.g., acetonitrile/water). Subject these solutions, as well as the solid compound where specified, to the following conditions.[7][10]

-

Acid Hydrolysis:

-

Dilute the stock solution with 0.1 M HCl.

-

Incubate at 60 °C.

-

Withdraw samples at appropriate time points (e.g., 2, 8, 24 hours).

-

Neutralize samples with an equivalent amount of NaOH before HPLC analysis.

-

-

Base Hydrolysis:

-

Dilute the stock solution with 0.1 M NaOH.

-

Incubate at 60 °C.

-

Withdraw samples at appropriate time points.

-

Neutralize samples with an equivalent amount of HCl before analysis.

-

Rationale: The electron-deficient nitropyridine ring is particularly susceptible to nucleophilic attack by hydroxide, making this a critical stress condition.[3]

-

-

Oxidative Degradation:

-

Dilute the stock solution with a solution of 3% hydrogen peroxide (H₂O₂).

-

Store at room temperature, protected from light.

-

Withdraw samples at appropriate time points.

-

Rationale: The pyridine nitrogen can be oxidized to an N-oxide, and other parts of the molecule may be susceptible to oxidation.[11]

-

-

Thermal Degradation:

-

Store the solid compound in a controlled temperature oven at 80 °C.

-

Store a solution of the compound at 60 °C.

-

Sample at defined intervals and analyze.

-

-

Photostability:

-

Expose both the solid compound and a solution to light in a validated photostability chamber.

-

The exposure should conform to ICH Q1B guidelines: an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[6]

-

Analyze the exposed samples against a dark control stored under the same conditions.

-

Data Presentation: Forced Degradation Summary

The results should be tabulated to provide a clear overview of the compound's lability under different stress conditions.

| Stress Condition | Duration/Temp | % Assay Loss | No. of Degradants >0.1% | Observations |

| 0.1 M HCl | 24 h / 60°C | [Value] | [Value] | [e.g., Major degradant at RRT 0.85] |

| 0.1 M NaOH | 8 h / 60°C | [Value] | [Value] | [e.g., Rapid degradation, color change] |

| 3% H₂O₂ | 24 h / RT | [Value] | [Value] | [e.g., Two minor degradants formed] |

| Thermal (Solid) | 7 days / 80°C | [Value] | [Value] | [e.g., Compound is thermally stable] |

| Photostability | ICH Q1B | [Value] | [Value] | [e.g., Photolabile, protect from light] |

Diagram: Integrated Stability Testing Workflow

Caption: Integrated workflow for stability assessment.

Stability-Indicating Analytical Method (SIAM)

The development of a robust SIAM, typically using HPLC, is a direct outcome of the forced degradation studies.

-

Core Principle: A method is "stability-indicating" only if it can accurately measure the concentration of the active compound without interference from any degradation products, process impurities, or excipients.

-

Methodology:

-

Column and Mobile Phase Screening: Utilize reversed-phase HPLC columns (e.g., C18, Phenyl-Hexyl) and screen various mobile phase compositions (e.g., acetonitrile/methanol with different pH buffers) to achieve optimal separation of the parent peak from all degradant peaks generated during stress testing.

-

Detector: A Photo-Diode Array (PDA) detector is essential. It allows for peak purity analysis, which provides confidence that a single chromatographic peak corresponds to a single component.

-

Validation: Once developed, the method must be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness. The specificity is proven by demonstrating resolution between the parent compound and all known degradation products.

-

-

Structural Elucidation: High-resolution Liquid Chromatography-Mass Spectrometry (LC-MS) is the primary tool for identifying the structures of the degradation products.[12][13] This information is critical for understanding the degradation pathways and assessing the safety profile of the compound.

Formal ICH Stability Program

Once the intrinsic stability is understood and a validated SIAM is available, a formal stability program must be initiated on at least three primary batches of the compound.[6][14]

-

Protocol Design: The study must be designed according to ICH Q1A(R2) guidelines.[6]

-

Container Closure System: The compound must be stored in the proposed container closure system for marketing.

-

Storage Conditions:

-

Testing Frequency: For long-term studies, testing should occur every 3 months for the first year, every 6 months for the second year, and annually thereafter.[6] For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is required.[6]

-

-

Tests: At each time point, samples should be tested for appearance, assay (potency), degradation products, and any other critical quality attributes.

Conclusion

The systematic approach detailed in this guide provides a robust pathway for thoroughly characterizing the solubility and stability of this compound. By integrating foundational physicochemical profiling with rigorous, ICH-compliant solubility and stability studies, researchers and drug developers can build a comprehensive understanding of the molecule. This knowledge is indispensable for mitigating development risks, guiding the selection of appropriate formulation and packaging strategies, and ultimately ensuring the quality, safety, and efficacy of the final drug product. The data generated from these protocols forms a critical component of any regulatory submission and is foundational to the compound's successful progression through the development pipeline.

References

- European Medicines Agency. (n.d.). ICH Q1 guideline on stability testing of drug substances and drug products. EMA.

- International Council for Harmonisation. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. ICH.

- SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES. SNS College of Pharmacy.

- Brainly.com. (2021, June 2). Does the nitro group on the pyridine ring make the ring more electron-rich or more electron-deficient?.

- BenchChem. (2025). Reactivity of the nitro group on a pyridine ring.

- AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials.

- K.K. Wagh College of Pharmacy. (n.d.). ICH GUIDELINES FOR STABILITY.

- alwsci. (2024, September 9). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development.

- BenchChem. (2025). Technical Guide: Solubility and Stability Testing of Investigational Compound C13H11Cl3N4OS.

- World Health Organization. (n.d.). Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. WHO.

- Pharmaguideline. (2011, June 12). Determination of Solubility in Pharmaceuticals.

- Chegg. (2020, February 22). Question: Does the NO2 group on the pyridine ring make the ring more electron rich or electron deficient?.

- MedCrave. (2016, December 14). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability.

- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.

- MDPI. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals.

- CymitQuimica. (n.d.). N-(2-Methoxyethyl)-3-nitropyridine-2-amine.

- Wikipedia. (n.d.). Pyridine.

- NIH National Center for Biotechnology Information. (2020). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. PMC.

- MedCrave online. (2016, December 14). Forced Degradation Studies.

- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.

- Agilent. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.

- PubMed Central (PMC). (2024, September 16). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. National Institutes of Health.

Sources

- 1. mdpi.com [mdpi.com]

- 2. brainly.com [brainly.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 6. database.ich.org [database.ich.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. who.int [who.int]

- 9. resolvemass.ca [resolvemass.ca]

- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 11. Pyridine - Wikipedia [en.wikipedia.org]

- 12. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 13. Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. snscourseware.org [snscourseware.org]

- 15. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

Foreword: The Nitro Group as a "Synthetic Chameleon" on the Pyridine Scaffold

An In-Depth Technical Guide to the Reactivity Profile of the Nitro Group on the Pyridine Ring

The pyridine ring is a cornerstone of modern chemistry, forming the structural basis for a vast portfolio of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Its inherent electronic properties, however, can render it challenging to functionalize. The strategic introduction of a nitro (NO₂) group onto this scaffold is a transformative event, fundamentally altering the ring's electronic landscape and unlocking a diverse set of synthetic possibilities. The powerful electron-withdrawing nature of the nitro group acts as a potent "activating" handle, turning the otherwise moderately reactive pyridine system into a highly versatile synthetic intermediate.[1][3]

This guide provides a comprehensive exploration of the reactivity profile of nitropyridines, moving beyond a simple catalog of reactions. It is designed for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of why these molecules behave as they do. We will dissect the causality behind the primary modes of reactivity, focusing on the two most impactful transformations: nucleophilic aromatic substitution and the reduction of the nitro group itself. Through detailed mechanistic diagrams, field-proven experimental protocols, and curated data, this document serves as an authoritative resource for harnessing the full synthetic potential of nitropyridines.

The Electronic Influence of the Nitro Group: A Tale of Two Effects

To comprehend the reactivity of a nitropyridine, one must first appreciate the profound electronic perturbation the nitro group imparts on the ring. It deactivates the pyridine system through two synergistic mechanisms:

-

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the ring through the sigma (σ) bond framework. This effect reduces the overall electron density of the entire ring system.[4]

-

Resonance Effect (-M): The nitro group can actively participate in the ring's π-system, withdrawing electron density via resonance. This effect is most pronounced when the nitro group is at the 2- (ortho) or 4- (para) position relative to a reaction site, as it allows for the effective delocalization of negative charge in reaction intermediates.[4][5]

The consequence of this potent electron withdrawal is twofold:

-

Deactivation towards Electrophilic Attack: The electron-deficient nature of the nitropyridine ring makes it highly resistant to attack by electrophiles, a reaction that requires an electron-rich aromatic system.[5][6][7] Electrophilic substitution, if it occurs at all, requires exceptionally harsh conditions.[7]

-

Activation towards Nucleophilic Attack: Conversely, the electron-poor ring becomes a prime target for nucleophiles. This activation is the most synthetically valuable feature of nitropyridines, enabling reactions that are otherwise difficult to achieve.[1][5][8]

Nucleophilic Aromatic Substitution (SNAr): The Dominant Reaction Pathway

The introduction of a nitro group dramatically facilitates nucleophilic aromatic substitution (SNAr), particularly when a good leaving group (like a halide) is present at the 2- or 4-positions.[1][8]

The Addition-Elimination Mechanism: Stabilizing the Key Intermediate

The SNAr reaction on nitropyridines proceeds via a well-established two-step addition-elimination mechanism.[8] The causality behind this pathway's success lies in the stability of the key intermediate.

-

Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom bearing a leaving group. This is typically the rate-determining step.[8][9]

-

Formation of the Meisenheimer Complex: This attack breaks the ring's aromaticity and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex .[8][10] The stability of this complex is paramount; the electron-withdrawing nitro group is perfectly positioned (especially from the ortho or para positions) to delocalize the negative charge through resonance, thereby lowering the activation energy of the reaction.[5][11]

-

Elimination and Rearomatization: The leaving group departs, restoring the aromaticity of the pyridine ring and yielding the final substituted product.

Data Summary: SNAr Displacement of Halides

The displacement of a halide is a highly efficient and common application of this chemistry, providing access to a wide range of functionalized pyridines.[1][12]

| Substrate | Nucleophile | Conditions | Product | Yield (%) | Reference |

| 2-Chloro-5-nitropyridine | 4-Aminophenol | K₂CO₃, DMF, 100 °C | 4-(5-Nitropyridin-2-yloxy)aniline | Moderate-High | [13] |

| 2-Chloro-5-nitropyridine | Various Hydroxyls | Base, Solvent | Substituted Insecticides | — | [13] |

| 2-Chloro-3-nitropyridine | Secondary Amines | Base, Solvent | 2-Amino-3-nitropyridines | Moderate | [13] |

| 2-Chloro-4-nitropyridine | Various Amines | EtOH, RT or heat | 2-Amino-4-nitropyridines | Good-Excellent | [8] |

Vicarious Nucleophilic Substitution (VNS): C-H Functionalization

A powerful extension of this reactivity is the Vicarious Nucleophilic Substitution (VNS), which allows for the formal substitution of a hydrogen atom, typically ortho or para to the nitro group.[14] This method avoids the need for a pre-installed leaving group.

The mechanism involves the addition of a carbanion that carries its own leaving group (e.g., a sulfonyl or chloro group) to the electron-deficient ring.[14][15] This forms a Meisenheimer-type adduct. A subsequent base-induced β-elimination of the leaving group from the adduct restores aromaticity and results in a C-H functionalized product.[6][15]

A critical insight from mechanistic studies is that the β-elimination step can be sterically sensitive.[6][15] If the attacking carbanion is too bulky (e.g., an isopropyl group), the resulting adduct may be unable to achieve the planar conformation required for elimination. In such cases, the stable Meisenheimer-type adduct can be isolated as the final product.[6][15]

Reduction of the Nitro Group: A Gateway to Aminopyridines

The nitro group is not just an activating group; it is also a valuable synthetic precursor. Its reduction to an amino (NH₂) group is one of the most important transformations in pyridine chemistry.[1][3] This reaction fundamentally inverts the electronic properties of the substituent, changing it from a powerful electron-withdrawing, meta-directing group to a potent electron-donating, ortho-, para-directing group.

Comparative Overview of Reduction Methodologies

Several reliable methods exist for the reduction of nitropyridines. The choice of reagent is often dictated by the presence of other functional groups in the molecule.

| Method | Reagents & Conditions | Advantages | Disadvantages | Reference |

| Catalytic Hydrogenation | H₂ (1 atm or higher), Pd/C, PtO₂, or Ni catalyst in a solvent like EtOH or MeOH. | Clean, high-yielding, often mild conditions. | Can reduce other functional groups (alkenes, alkynes, etc.). Catalyst can be expensive. | [16] |

| Metal/Acid Reduction | Fe, Sn, or Zn metal in the presence of an acid (e.g., HCl, Acetic Acid). | Cost-effective, robust, and tolerates a wide range of functional groups. | Requires stoichiometric amounts of metal; workup can be cumbersome to remove metal salts. | [1][17] |

| Transfer Hydrogenation | Ammonium formate, hydrazine with a catalyst (e.g., Pd/C). | Avoids the use of gaseous hydrogen, making it safer for some lab setups. | Can be slower than direct hydrogenation. | |

| Hydride Reagents | NaBH₄ with a catalyst (e.g., Ni(PPh₃)₄). | Can offer good selectivity. | NaBH₄ alone is generally ineffective for nitro group reduction.[18] | [18] |

Field-Proven Protocol: Reduction of 4-Nitropyridine-N-oxide with Iron

This protocol details a classic, robust, and scalable method for the synthesis of 4-aminopyridine, a valuable building block, starting from the corresponding N-oxide. The use of iron in an acidic medium is a cost-effective and reliable choice.[1][17]

Objective: To synthesize 4-aminopyridine via the reduction of 4-nitropyridine-N-oxide.

Materials:

-

4-Nitropyridine-N-oxide

-

Iron powder (Fe)

-

Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)

-

Sodium carbonate (Na₂CO₃) or other suitable base for neutralization

-

Deionized water

-

Suitable organic solvent for extraction (e.g., ethyl acetate)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Reaction flask, stir bar, condenser, heating mantle, filtration apparatus

Step-by-Step Methodology:

-

Reaction Setup: To a stirred mixture of iron powder in water, cautiously add concentrated sulfuric acid. The mixture will heat up. Allow it to stir.

-

Substrate Addition: Once the iron/acid slurry is well-mixed, add the 4-nitropyridine-N-oxide portion-wise to the flask. The reaction is exothermic and may require external cooling (e.g., an ice bath) to maintain a controlled temperature.[1]

-

Reaction Monitoring: Stir the mixture vigorously. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) until all the starting material is consumed. The reaction with sulfuric acid is noted to be slower than with HCl but can provide a better yield.[1]

-

Workup - Neutralization: After the reaction is complete, cool the mixture in an ice bath. Carefully neutralize the excess acid by slowly adding a saturated solution of sodium carbonate until the solution is basic (confirm with pH paper). Be cautious as CO₂ evolution will cause foaming.

-

Workup - Isolation: Filter the resulting slurry through a pad of Celite® to remove the iron salts.[1] Wash the filter cake thoroughly with a suitable organic solvent (e.g., ethyl acetate) to ensure all the product is collected.

-

Extraction: Transfer the combined filtrate to a separatory funnel. Extract the aqueous layer multiple times with the organic solvent.

-

Purification: Combine the organic extracts, dry over an anhydrous salt like Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude 4-aminopyridine.[1] The product can be further purified by recrystallization or column chromatography if necessary.

Conclusion: A Versatile Handle for Chemical Innovation

The nitro group is far more than a simple substituent on a pyridine ring; it is a powerful and versatile functional handle that fundamentally dictates the molecule's reactivity.[1] Its strong electron-withdrawing character transforms the pyridine core into an electrophilic species, enabling facile nucleophilic aromatic substitution reactions that are otherwise inaccessible.[1] This reactivity, particularly through robust SNAr and VNS methodologies, provides reliable pathways for constructing complex molecular architectures.

Furthermore, the nitro group itself serves as a synthetic linchpin, readily converting to the invaluable amino group—a cornerstone of medicinal chemistry and materials science.[1][3] A thorough, mechanistically-grounded understanding of these reactivity profiles is essential for any scientist seeking to leverage nitropyridines as strategic intermediates in the design and synthesis of novel, high-value molecules.

References

- Reactivity of the nitro group on a pyridine ring. Benchchem.

- Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters.

- Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. PMC - NIH.

- Vicarious Nucleophilic Substitution (VNS). Organic Chemistry Portal.

- Selective vicarious nucleophilic amination of 3-nitropyridines. RSC Publishing.

- Exploring the Synthesis and Reactivity of Nitroaromatic Compounds with Pyridine N-Oxides. Benchchem.

- Does the nitro group on the pyridine ring make the ring more electron-rich or more electron-deficient?. brainly.com.

- Navigating the Nucleophilic Aromatic Substitution Mechanisms of 2-Chloro-4-nitropyridine: An In-depth Technical Guide. Benchchem.

- Nitropyridines in the Synthesis of Bioactive Molecules. PMC - PubMed Central - NIH.

- Nitropyridines in the Synthesis of Bioactive Molecules. MDPI.

- The Role of Nitropyridines in Pharmaceutical Development. Benchchem.

- Nitropyridines in the Synthesis of Bioactive Molecules. OUCI.

- Meisenheimer Complexes in SNAr Reactions: Intermediates or Transition States?.

- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Chemistry Stack Exchange.

- The Nitrile Group as a Modulator of Electronic Properties in the Pyridine Ring: An In-depth Technical Guide. Benchchem.

- Electrophilic substitution on pyridine. Química Organica.org.

- The mechanism of the electrophilic substitution of heteroaromatic compounds. Part VII. The nitration of pyridines in the α-position and rules for the nitration of substituted pyridines. Journal of the Chemical Society B: Physical Organic (RSC Publishing).

- Application Notes and Protocols for the Reduction of 3-Amino-4-nitropyridine 1-oxide. Benchchem.

- Pyridines. Unknown Source.

- Synthesis of 4-aminopyridine and 4- Acetylaminopyridine by Reduction of 4-nitropyridinen- Oxide with Iron and Mineral Acids.

- Meisenheimer complex. Wikipedia.

- Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution?. Chemistry Stack Exchange.

- More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry.

- Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Chemical Health Risks.

- Nucleophilic Aromatic Substitution - Benzyne Intermediate and Meisenheimer Complex. The Organic Chemistry Tutor via YouTube.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. brainly.com [brainly.com]

- 6. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. Meisenheimer complex - Wikipedia [en.wikipedia.org]

- 11. youtube.com [youtube.com]

- 12. nbinno.com [nbinno.com]

- 13. mdpi.com [mdpi.com]

- 14. Vicarious Nucleophilic Substitution [organic-chemistry.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. jsynthchem.com [jsynthchem.com]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling, Storage, and Use of N-(2-methoxyethyl)-3-nitropyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Compound Profile and Inferred Hazard Analysis

N-(2-methoxyethyl)-3-nitropyridin-2-amine, with the CAS number 866010-53-9, possesses a molecular formula of C8H11N3O3 and a molecular weight of 197.194 g/mol . The presence of the nitro group on the pyridine ring is a key determinant of its chemical reactivity and toxicological profile. The nitro group is a strong electron-withdrawing group, which can activate the pyridine ring for nucleophilic aromatic substitution reactions.[5]

Based on data from structurally similar compounds, a summary of the inferred physical and chemical properties is presented in Table 1.

| Property | Inferred Value/Information | Source (Analogous Compound) |

| Appearance | Likely a yellow to brown crystalline powder. | 3-Amino-2-nitropyridine[6] |

| Melting Point | Expected to be a solid at room temperature. | 3-Amino-2-nitropyridine: 191-193°C[6] |

| Solubility | Likely sparingly soluble in water. | 3-Nitropyridin-2-ylamine: 3 g/L (20°C)[4] |

| Reactivity | The nitro group activates the pyridine ring, making it susceptible to nucleophilic attack. Can react with strong oxidizing agents.[4][5] | General nitropyridine reactivity[5] |

Hazard Identification:

While specific toxicity data for this compound is unavailable, the hazards associated with analogous aminonitropyridines are well-documented and should be assumed to be relevant. The primary hazards are anticipated to be:

-

Acute Toxicity: Harmful if swallowed or in contact with skin.[2][3]

-

Serious Eye Damage/Irritation: Causes serious eye irritation.[2][4]

-

Respiratory Irritation: May cause respiratory irritation upon inhalation of dust.[2][4]

Risk Assessment and Mitigation Workflow

A thorough risk assessment is paramount before commencing any work with this compound. The following workflow, illustrated in the diagram below, provides a systematic approach to identifying and mitigating risks.

Caption: A structured workflow for assessing and mitigating risks associated with handling this compound.

Safe Handling Protocols

Adherence to strict handling protocols is essential to minimize exposure and ensure a safe working environment.

3.1. Personal Protective Equipment (PPE):

A comprehensive PPE ensemble is mandatory when handling this compound.

| PPE Item | Specification | Rationale |

| Gloves | Nitrile or neoprene gloves. | To prevent skin contact, as the compound is likely a skin irritant and potentially absorbed dermally.[2][3] |

| Eye Protection | Chemical safety goggles or a face shield. | To protect against dust particles and potential splashes causing serious eye irritation.[2][4] |

| Lab Coat | A flame-retardant lab coat. | To protect skin and clothing from contamination. |

| Respiratory Protection | A NIOSH-approved respirator with a particulate filter. | Required if handling outside of a fume hood or if dust generation is likely, to prevent respiratory irritation.[2] |

3.2. Engineering Controls:

-

Fume Hood: All weighing and handling of the solid compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[7]

-

Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted.

3.3. Handling Procedure:

The following step-by-step procedure should be followed when working with this compound:

-

Preparation: Don all required PPE before entering the designated handling area. Ensure the fume hood is functioning correctly.

-

Weighing: Carefully weigh the required amount of the compound on a tared weigh boat inside the fume hood. Avoid creating dust.

-

Transfer: Use a spatula to transfer the solid to the reaction vessel. If making a solution, add the solvent to the solid in the fume hood.

-

Cleaning: After use, decontaminate the spatula and weigh boat with an appropriate solvent (e.g., ethanol or acetone) in the fume hood. Dispose of the contaminated solvent as hazardous waste.

-

Post-Handling: Wash hands and any exposed skin thoroughly with soap and water after handling is complete.

Caption: A step-by-step protocol for the safe handling of this compound.

Storage and Stability

Proper storage is crucial to maintain the integrity of the compound and prevent hazardous situations.

-

Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][6] Some suppliers of analogous compounds recommend storage at 2-8°C.[8]

-

Incompatibilities: Keep away from strong oxidizing agents.[4]

-

Container: Use the original supplier container or a clearly labeled, compatible container.

Emergency Procedures

In the event of an emergency, prompt and appropriate action is critical.

5.1. First Aid Measures:

-

Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][4]

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[3][4]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][4]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]

5.2. Spill Response:

-

Evacuate: Evacuate non-essential personnel from the spill area.

-

Ventilate: Ensure the area is well-ventilated, but avoid creating airborne dust.

-

Contain: Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite or sand.

-

Collect: Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.

-

Decontaminate: Clean the spill area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.

Conclusion

While specific hazard data for this compound remains limited, a conservative approach based on the known risks of structurally similar aminonitropyridines is essential for its safe handling. By implementing the robust engineering controls, personal protective measures, and handling protocols outlined in this guide, researchers can effectively mitigate the potential hazards associated with this valuable research chemical. A commitment to a strong safety culture, including thorough training and adherence to established procedures, is the cornerstone of safe and successful scientific advancement.

References

- Jubilant Ingrevia. (2024, February 19).

- Santa Cruz Biotechnology.

- BenchChem. (2025). Comparing the reactivity of 2-Ethoxy-5-nitropyridin-4-amine with other nitropyridine isomers.

- National Institutes of Health. (n.d.).

- Thermo Fisher Scientific. (2025, December 25).

- Fisher Scientific. (2025, December 18).

- Sigma-Aldrich. (2024, September 6). Bis(2-methoxyethyl)

- Sigma-Aldrich. (2025, August 5).

- Autechaux. (n.d.). Cas Number 866010-53-9|this compound.

- Thermo Fisher Scientific. (2025, December 24).

- Thermo Fisher Scientific. (2010, November 15).

- Cleanchem Laboratories. (n.d.).

- Pharmaffiliates. (n.d.). N-(2,2-Dimethoxyethyl)-3-nitropyridin-2-amine.

- ChemScene. (n.d.). 4214-76-0 | 5-Nitropyridin-2-amine.

- CymitQuimica. (n.d.). N-(2-Methoxyethyl)-3-nitropyridine-2-amine.

- MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules.

- Chem-Impex. (n.d.). 3-Amino-2-nitropyridine.

- Michigan State University. (n.d.). Reaction of Amines with Nitrous Acid.

- BLD Pharm. (n.d.). 67476-67-9|5-Nitropyridin-2-amine.

- Vibrant Pharma Inc. (n.d.). N-Methyl-3-nitropyridin-2-amine.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. jubilantingrevia.com [jubilantingrevia.com]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. vibrantpharma.com [vibrantpharma.com]

Methodological & Application

The Synthetic Utility of N-(2-methoxyethyl)-3-nitropyridin-2-amine: A Guide for Chemical Innovation

In the landscape of modern synthetic organic chemistry, the strategic use of functionalized heterocyclic building blocks is paramount for the efficient construction of complex molecular architectures. Among these, N-(2-methoxyethyl)-3-nitropyridin-2-amine emerges as a versatile intermediate, particularly valuable for researchers and scientists in the fields of medicinal chemistry and drug development. This document provides a comprehensive overview of its synthesis, properties, and key applications, complete with detailed protocols and mechanistic insights to empower your research endeavors.

Introduction: Unveiling a Versatile Building Block

This compound (CAS No. 866010-53-9) is a substituted 2-aminopyridine derivative. Its molecular architecture, featuring a pyridine ring activated by an electron-withdrawing nitro group and bearing a flexible methoxyethyl side chain, offers a unique combination of reactivity and functionality. This strategic arrangement of functional groups makes it a valuable precursor for the synthesis of a diverse range of more complex molecules, particularly those with potential biological activity.[1][2] The pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, frequently found in approved drugs.[2] The presence of the nitro and amino groups provides orthogonal handles for a variety of chemical transformations, allowing for the systematic elaboration of the molecular framework.

Key Structural Features and Their Synthetic Implications:

-

3-Nitro Group: This powerful electron-withdrawing group significantly activates the pyridine ring towards nucleophilic aromatic substitution, typically at the 2- and 6-positions. Furthermore, the nitro group can be readily reduced to an amino group, opening up a plethora of subsequent derivatization possibilities such as diazotization, acylation, and reductive amination.[3]

-

2-Amino Group: The secondary amine at the 2-position provides a nucleophilic center for reactions such as acylation, alkylation, and condensation. The presence of the adjacent nitro group modulates its reactivity.

-

N-(2-methoxyethyl) Side Chain: This functionality can influence the physicochemical properties of the parent molecule and its derivatives, such as solubility and lipophilicity. The ether linkage is generally stable under many reaction conditions, and the terminal methyl group can offer a site for metabolic studies in a drug discovery context.

Synthesis of this compound: A Representative Protocol

While this compound is commercially available, understanding its synthesis is crucial for researchers who may need to prepare it in-house or synthesize derivatives. A common and effective method for the preparation of N-substituted 2-amino-3-nitropyridines involves the nucleophilic aromatic substitution of a suitable 2-halopyridine precursor.

The most probable synthetic route is the reaction of 2-chloro-3-nitropyridine with 2-methoxyethylamine. The electron-withdrawing effect of the nitro group at the 3-position makes the 2-position of the pyridine ring highly susceptible to nucleophilic attack.

Figure 1: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-Chloro-3-nitropyridine

-

2-Methoxyethylamine

-

Triethylamine (or another suitable non-nucleophilic base)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Acetonitrile (ACN), or N,N-Dimethylformamide (DMF))

-

Ethyl acetate

-

Hexanes

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloro-3-nitropyridine (1.0 eq) in the chosen anhydrous solvent.

-

Addition of Reagents: To the stirred solution, add 2-methoxyethylamine (1.1-1.5 eq) followed by the dropwise addition of triethylamine (1.5-2.0 eq). The base is crucial to scavenge the hydrochloric acid generated during the reaction.

-